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Abstract

GSK3640254 (also known as fipravirimat) is a next-generation, investigational HIV-1 maturation
inhibitor developed by ViiV Healthcare.[1][2] It represents a significant advancement in the
class of antiretroviral drugs that target the late stage of the HIV life cycle.[3] This document
provides a comprehensive overview of the discovery, mechanism of action, synthesis, and
preclinical and clinical evaluation of GSK3640254.

Discovery and Design

The discovery of GSK3640254 was the result of a focused medicinal chemistry effort to
improve upon earlier generation maturation inhibitors, such as bevirimat and GSK3532795
(BMS-955176).[4][5] While these earlier compounds demonstrated clinical efficacy, they were
hampered by the emergence of resistance associated with polymorphisms in the HIV-1 Gag
protein.[6]

The key innovation in the design of GSK3640254 was the modification of the C-3 position of
the triterpenoid core.[4][7] Specifically, the para-substituted benzoic acid moiety found in its
predecessor was replaced with a cyclohex-3-ene-1-carboxylic acid substituted with a
fluoromethyl group at the alpha position to the carboxylic acid.[4][7] This structural change
provided a new vector to explore structure-activity relationships, leading to a compound with
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significantly improved activity against a broad range of clinically relevant polymorphic HIV-1
variants.[4][5]

Mechanism of Action

GSK3640254 is a potent inhibitor of HIV-1 maturation, the final step in the viral replication cycle
required to produce infectious virions.[3][8] It specifically targets the cleavage of the Gag
polyprotein precursor, p25, into the mature capsid protein p24 and the spacer peptide 1 (SP1).
[6][9] This inhibition results in the release of immature, non-infectious virus particles.[3]
Mechanistic studies have shown that GSK3640254 binds to the Gag protein and dissociates
more slowly from wild-type Gag virus-like particles compared to previous generation maturation
inhibitors, contributing to its enhanced potency.[6]
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Caption: HIV-1 Maturation Pathway and Inhibition by GSK3640254.

Synthesis

While a detailed, step-by-step synthesis protocol for GSK3640254 is proprietary, the key
synthetic strategy involves the modification of a triterpenoid scaffold. The development of the
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synthetic route was a critical aspect of the drug discovery program, enabling the efficient

production of the molecule for preclinical and clinical studies.[4] The synthesis of related C-17

amine derivatives of GSK3640254 has been described, highlighting the modularity of the

synthetic approach.[2]

Preclinical and Clinical Data

In Vitro Antiviral Activity

GSK3640254 has demonstrated potent antiviral activity against a broad range of HIV-1

subtypes and clinically relevant Gag polymorphisms that confer resistance to earlier maturation

inhibitors.[6]

Parameter Value Assay Details Reference
Panel of HIV-1 clinical
Mean EC50 9nM ) [6]
isolates
Library of subtype B
Mean protein-binding and C chimeric
. 33nM . _ [6]
adjusted EC90 viruses with Gag
polymorphisms
) o 7.1-fold slower than a Mechanistic studies
Dissociation from Gag ) ] ) ]
previous-generation with wild-type Gag [6]

VLPs
Mi

virus-like particles

Clinical Efficacy (Phase lla Proof-of-Concept Study)

A Phase lla, double-blind, randomized, placebo-controlled, adaptive study was conducted in

treatment-naive adults with HIV-1 to evaluate the antiviral effect, safety, tolerability, and
pharmacokinetics of once-daily GSK3640254 monotherapy.[3][10][11]
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Maximum Mean
Change in Plasma

Dose Duration Reference
HIV-1 RNA (log10
copies/mL)

10 mg 10 days -0.4 [3]

40 mg 7 days -1.2 [3]

80 mg 7 days -1.0 [3]

140 mg 7 days -15 [3][11]

200 mg 10 days -2.0 [3][11]

Treatment with GSK3640254 was generally well-tolerated, with headache being the most
common adverse event.[3] Emergence of the A364V resistance-associated mutation was
observed in the 200 mg arm after 10 days of monotherapy, which led to a protocol amendment
to shorten the treatment duration in subsequent arms.[3][12]

Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)

A general protocol for determining the in vitro antiviral activity of HIV maturation inhibitors is as
follows:

Cell Culture: Human T-cell lines (e.g., MT-2) are maintained in appropriate culture medium.

« Virus Infection: Cells are infected with a laboratory-adapted HIV-1 strain or clinical isolates at
a predetermined multiplicity of infection.

o Compound Treatment: Infected cells are incubated with serial dilutions of the test compound
(e.g., GSK3640254).

 Incubation: The treated, infected cells are incubated for a period of 4-5 days to allow for viral
replication.
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o Endpoint Measurement: The extent of viral replication is quantified by measuring a viral
marker, such as p24 antigen in the culture supernatant, using an enzyme-linked
immunosorbent assay (ELISA).

o Data Analysis: The 50% effective concentration (EC50) is calculated as the drug
concentration that inhibits viral replication by 50%.

Phase lla Clinical Trial Protocol

The Phase lla proof-of-concept study of GSK3640254 was an adaptive, two-part study:[3][10]
[11]
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Caption: Phase lla Clinical Trial Workflow for GSK3640254.
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o Part 1: Treatment-naive adults with HIV-1 were randomized to receive GSK3640254 10 mg,
200 mg, or placebo once daily for 10 days.[3][11]

« Interim Analysis: A planned interim analysis after Part 1 revealed treatment-emergent
resistance in the 200 mg arm.[3][11]

» Part 2: Based on the interim analysis, a protocol amendment was made. New participants
were randomized to receive GSK3640254 40 mg, 80 mg, 140 mg, or placebo once daily for
a shortened duration of 7 days to mitigate the risk of resistance development.[3][11]

e Primary Endpoint: The primary endpoint for the study was the maximum change in plasma
HIV-1 RNA from baseline.[3][10]

Conclusion

GSK3640254 is a promising next-generation HIV-1 maturation inhibitor with a novel
mechanism of action and a favorable preclinical profile. Its design successfully addressed the
resistance challenges of earlier compounds in this class. Phase lla clinical data demonstrated
potent antiviral activity and established a dose-response relationship. While development of
fipravirimat was discontinued in 2023, the insights gained from its discovery and clinical
evaluation provide valuable information for the future development of HIV-1 maturation
inhibitors and other novel antiretroviral agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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